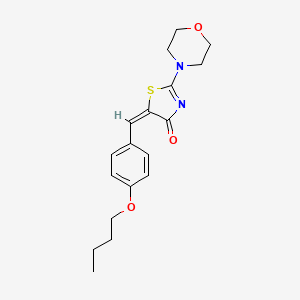

![molecular formula C18H15BrO4 B2593642 Methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308296-17-5](/img/structure/B2593642.png)

Methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” is a complex organic compound. It contains a benzofuran ring, which is a type of aromatic organic compound . It also has a methoxy group (-OCH3) and a carboxylate ester group (-COOCH3), which can influence its reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzofuran ring, bromophenyl group, methoxy group, and carboxylate ester group would all contribute to the overall structure.Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzofuran ring might undergo electrophilic aromatic substitution reactions, while the bromine atom on the bromophenyl group could be involved in nucleophilic substitution reactions . The methoxy and carboxylate ester groups could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuran ring, bromophenyl group, methoxy group, and carboxylate ester group could affect its solubility, melting point, boiling point, and other properties .Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful carbon–carbon bond-forming reaction that has found widespread use in organic synthesis. It involves the cross-coupling of aryl or vinyl boron compounds with aryl or vinyl halides using a palladium catalyst. Bromofenofibrate, with its bromine-substituted phenyl group, serves as an excellent boron reagent in SM coupling reactions . Researchers have harnessed its stability, mild reaction conditions, and functional group tolerance to create complex molecular architectures.

Anti-Inflammatory and Antioxidant Properties

Bromofenofibrate derivatives have shown promise as anti-inflammatory agents. By modulating lipid metabolism and inhibiting pro-inflammatory cytokines, they may mitigate inflammatory responses. Additionally, their antioxidant activity helps protect cells from oxidative stress, making them potential candidates for treating inflammatory diseases .

Photophysical Applications

Bromofenofibrate’s benzofuran core contributes to its photophysical properties. Researchers have explored its fluorescence behavior, which could find applications in sensors, imaging, and optoelectronic devices.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, the bromine atom could make the compound potentially hazardous if it were to be ingested or come into contact with the skin . Proper safety precautions should be taken when handling this compound .

Future Directions

Mechanism of Action

Target of Action

Compounds like “Methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” often target specific proteins or enzymes in the body. The bromophenyl group might interact with aromatic amino acids in these proteins, forming pi-stacking interactions .

Mode of Action

The compound could bind to its target protein and modulate its activity. The methoxy and benzofuran groups might be involved in hydrogen bonding with the target, influencing its conformation and function .

Biochemical Pathways

The exact pathways affected by “Methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” are unknown without specific studies. Similar compounds have been found to affect various pathways, including inflammatory response and cell proliferation .

Pharmacokinetics

The compound’s lipophilicity and size suggest it might be well absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of “Methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” would depend on its specific targets and mode of action. It might lead to changes in cellular signaling, gene expression, or metabolic activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “Methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate”. For instance, extreme pH or temperature might affect the compound’s stability or its interaction with targets .

properties

IUPAC Name |

methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrO4/c1-11-17(18(20)21-2)15-9-14(6-7-16(15)23-11)22-10-12-4-3-5-13(19)8-12/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGFIYOIAGHDOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=CC=C3)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2593559.png)

![Methyl 3'-oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-5'-carboxylate 2,2,2-trifluoroacetate](/img/structure/B2593562.png)

![N-(1-cyanocyclohexyl)-2-({3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}amino)propanamide](/img/structure/B2593563.png)

![2-[(Furan-2-carbonyl)-amino]-propionic acid](/img/structure/B2593564.png)

![N-(furan-2-ylmethyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2593565.png)

![(3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B2593566.png)

![4-[(Ethoxycarbonyl)amino]cyclohexyl 5-(1,2-dithiolan-3-yl)pentanoate](/img/structure/B2593569.png)

![1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane](/img/structure/B2593574.png)

![4-(benzylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2593576.png)

![3-Methyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2593579.png)

![N-(4-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2593580.png)